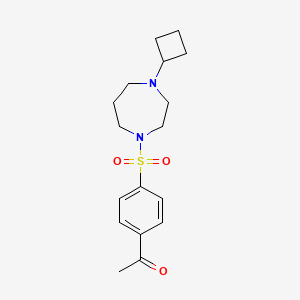
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is a complex organic compound featuring a diazepane ring, a sulfonyl group, and a phenyl ring
作用机制
Target of Action
The primary targets of the compound “1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one” are currently unknown
Mode of Action
It is known that the compound contains a 1,4-diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms . This structure is often found in pharmaceuticals and could interact with biological targets in a variety of ways .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
The compound’s bioavailability, which is influenced by these ADME properties, is also unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. Specific information on how environmental factors influence the action of “this compound” is currently unknown .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one typically involves multiple steps:
-
Formation of the Diazepane Ring: : The diazepane ring can be synthesized via an intramolecular reductive amination process. This involves the reaction of a suitable aminoketone precursor with a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions .
-
Attachment of the Cyclobutyl Group: : The cyclobutyl group can be introduced through a cyclization reaction, often using a cyclobutyl halide and a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
-
Sulfonylation: : The sulfonyl group is typically introduced by reacting the diazepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
-
Final Coupling: : The final step involves coupling the sulfonylated diazepane with a phenyl ethanone derivative. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs a palladium catalyst and a boronic acid derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Triethylamine as a base in an aprotic solvent like DMF.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Biological Studies: It can be used to study the effects of diazepane derivatives on biological systems, including their interactions with proteins and nucleic acids.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
相似化合物的比较
Similar Compounds
- 1-(4-((4-Methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one
- 1-(4-((4-Cyclohexyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one
Uniqueness
1-(4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)phenyl)ethan-1-one is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other diazepane derivatives. This uniqueness may translate into distinct biological activities and potential therapeutic applications.
属性
IUPAC Name |
1-[4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14(20)15-6-8-17(9-7-15)23(21,22)19-11-3-10-18(12-13-19)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXMCFWSFBLAEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
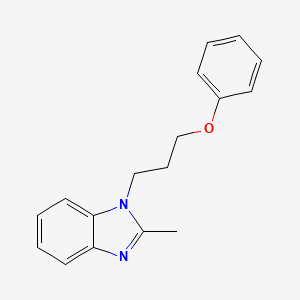
![4-(3-fluorophenyl)-N-(4-methoxyphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2879016.png)
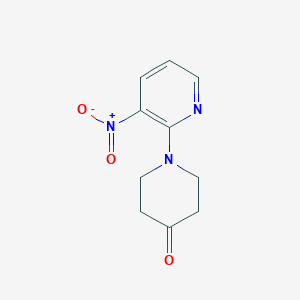
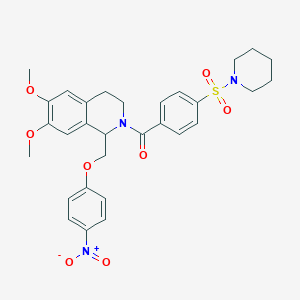
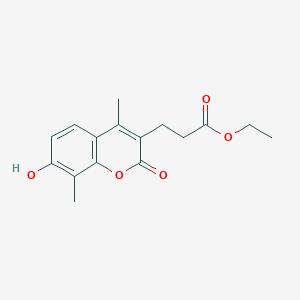
![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)
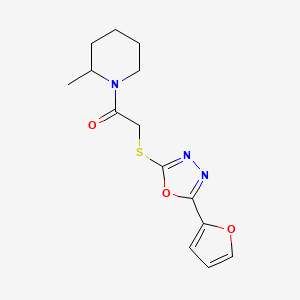
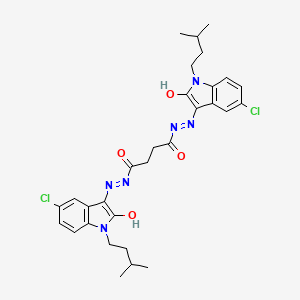
![2-(4-fluorobenzoyl)-N-{[2-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2879029.png)
![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)
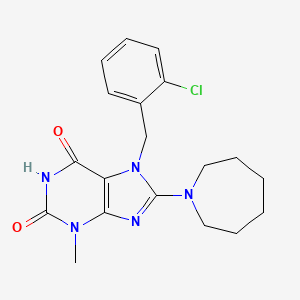
![2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2879035.png)
![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)
